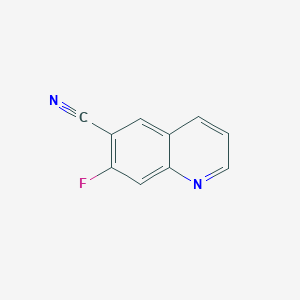

7-Fluoroquinoline-6-carbonitrile

Description

7-Fluoroquinoline-6-carbonitrile is a fluorinated quinoline derivative, characterized by the presence of a fluorine atom at the 7th position and a cyano group at the 6th position of the quinoline ring

Properties

IUPAC Name |

7-fluoroquinoline-6-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5FN2/c11-9-5-10-7(2-1-3-13-10)4-8(9)6-12/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZRZPSBJVJCWIC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=CC(=C(C=C2N=C1)F)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Fluoroquinoline-6-carbonitrile typically involves the reaction of 6-Bromo-7-fluoroquinoline with Copper(I) Cyanide. The reaction is carried out in N,N-dimethylformamide (DMF) at elevated temperatures (around 120°C) for approximately 12 hours. The reaction mixture is then cooled, and the product is extracted and purified using column chromatography .

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions: 7-Fluoroquinoline-6-carbonitrile can undergo various types of chemical reactions, including:

Nucleophilic Substitution: The fluorine atom can be displaced by nucleophiles, leading to the formation of various substituted quinoline derivatives.

Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.

Cross-Coupling Reactions: It can undergo cross-coupling reactions with organometallic reagents to form C-C bonds.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Cyclization Reactions: Catalysts like palladium or copper in the presence of suitable ligands.

Cross-Coupling Reactions: Palladium catalysts with phosphine ligands in the presence of bases like potassium carbonate.

Major Products: The major products formed from these reactions include various substituted quinolines, fused heterocycles, and complex organic molecules with potential biological activity.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

7-Fluoroquinoline-6-carbonitrile belongs to the fluoroquinolone class of antibiotics, which are known for their broad-spectrum antibacterial properties. Research indicates that compounds in this category exhibit significant activity against both Gram-negative and Gram-positive bacteria. For instance, fluoroquinolones have been shown to inhibit DNA gyrase, an essential enzyme for bacterial DNA replication, thereby exerting their bactericidal effects .

Case Study: Antibacterial Efficacy

A study demonstrated that derivatives of fluoroquinolones, including those similar to this compound, showed enhanced antibacterial activity when complexed with metal ions. These metal complexes not only improved the solubility of the compounds but also their efficacy against resistant strains of bacteria such as Staphylococcus aureus and Escherichia coli . The minimum inhibitory concentrations (MIC) were significantly reduced when these compounds were tested in combination with transition metals like copper and zinc .

Supramolecular Chemistry

Host-Guest Chemistry

The compound has been investigated for its potential in supramolecular chemistry, particularly in host-guest systems. It can form complexes with macrocyclic hosts like cucurbiturils, enhancing its stability and solubility in aqueous environments. This interaction has implications for drug delivery systems where increased solubility can lead to improved bioavailability of poorly soluble drugs .

Data Table: Host-Guest Complexes

| Host Compound | Guest Compound | Binding Affinity | Application Area |

|---|---|---|---|

| Cucurbituril | This compound | High | Drug delivery systems |

| Cyclodextrin | This compound | Moderate | Supramolecular sensors |

Material Science

Dye and Sensor Applications

This compound has been explored as a potential dye due to its fluorescent properties. Its derivatives can be used in the development of fluorescent sensors for detecting specific ions or biomolecules. The ability to modify the fluorescence characteristics through structural changes makes it a versatile candidate for various sensing applications .

Case Study: Fluorescent Sensors

A recent study highlighted the use of modified fluoroquinolones in creating nanosensors capable of detecting heavy metal ions in environmental samples. The incorporation of this compound into these systems led to enhanced sensitivity and selectivity compared to traditional methods .

Mechanism of Action

The mechanism of action of 7-Fluoroquinoline-6-carbonitrile, particularly in its biological applications, involves the inhibition of key enzymes. For instance, in antibacterial applications, it targets DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication and transcription. By stabilizing the enzyme-DNA complex, it prevents the progression of the replication fork, leading to cell death .

Comparison with Similar Compounds

- 7-Fluoro-4-chloroquinoline

- 5,7,8-Trifluoroquinoline

- 6-Trifluoromethyl-5,7,8-trifluoroquinoline

Comparison: 7-Fluoroquinoline-6-carbonitrile is unique due to the presence of both a fluorine atom and a cyano group, which confer distinct electronic and steric properties. These features enhance its reactivity and potential biological activity compared to other fluorinated quinolines .

Biological Activity

7-Fluoroquinoline-6-carbonitrile is a fluorinated quinoline derivative that has garnered attention for its potential biological activities, particularly as an antibacterial agent. This compound features a fluorine atom at the 7th position and a cyano group at the 6th position of the quinoline ring, which contribute to its unique properties and mechanisms of action. This article explores its biological activity, focusing on its mechanisms, effects in various studies, and potential applications in medicinal chemistry.

The primary mechanism through which this compound exerts its biological effects is by inhibiting bacterial DNA synthesis. It targets two essential bacterial enzymes: DNA gyrase and topoisomerase IV .

- DNA Gyrase : This enzyme introduces negative supercoils into bacterial DNA, which is crucial for DNA replication.

- Topoisomerase IV : It is responsible for decatenating daughter chromosomes during cell division.

By binding to these enzymes, this compound stabilizes the enzyme-DNA complex and prevents the normal function of these enzymes, leading to DNA strand breaks and ultimately bacterial cell death .

Biological Activity Overview

This compound exhibits significant antibacterial activity against a range of Gram-positive and Gram-negative bacteria. Its efficacy varies with dosage, showing pronounced effects at lower concentrations while higher doses may lead to toxicity in non-target cells .

Antibacterial Spectrum

The compound demonstrates broad-spectrum antibacterial activity, making it a candidate for developing new antibiotics. The following table summarizes its activity against various bacterial strains:

| Bacterial Strain | Activity Level |

|---|---|

| Escherichia coli | High |

| Staphylococcus aureus | Moderate |

| Pseudomonas aeruginosa | Low |

| Klebsiella pneumoniae | Moderate |

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound, highlighting its potential in treating bacterial infections:

- Dosage Effects in Animal Models : Research indicates that low doses of this compound exhibit antibacterial effects without significant toxicity. However, higher doses can lead to adverse effects, including toxicity to non-target cells.

- In Vitro Studies : In laboratory settings, this compound has been shown to effectively inhibit bacterial growth by disrupting DNA synthesis pathways. Studies indicate that it retains stability under standard laboratory conditions, making it suitable for further research and development .

- Comparative Studies : When compared with other fluoroquinolones, this compound presents unique electronic and steric properties due to its specific substituents, enhancing its reactivity and biological activity compared to similar compounds .

Cellular Effects

The cellular impact of this compound extends beyond antibacterial activity. It influences various cellular processes by interfering with cell signaling pathways and gene expression. Notably, its inhibition of DNA gyrase disrupts both replication and transcription processes in bacteria .

Metabolic Pathways

The compound undergoes metabolic transformations that affect its biological activity. Key metabolic processes include:

- Hydroxylation : This process can alter the pharmacokinetics of the compound.

- Conjugation : Leads to the formation of metabolites that are excreted via renal and hepatic pathways.

These metabolic pathways play a crucial role in determining the compound's efficacy and safety profile in therapeutic applications .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 7-Fluoroquinoline-6-carbonitrile in laboratory settings?

- Methodological Answer : Synthesis typically involves multi-step reactions, starting with halogenated quinoline precursors. For example, bromomethyl intermediates (e.g., 8-(Bromomethyl)-6-fluoroquinoline ) can undergo nucleophilic substitution with cyanide sources. Key steps include:

- Reaction Optimization : Use polar aprotic solvents (e.g., DMF) and catalysts like KCN or CuCN under controlled temperatures (60–80°C).

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) to isolate the nitrile product.

- Safety : Follow protocols for handling toxic intermediates (e.g., brominated compounds), including PPE and fume hood use .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- ¹H/¹³C/¹⁹F NMR : Identify fluorine coupling patterns (e.g., ¹⁹F NMR for C7-F) and nitrile carbon signals (δ ~110–120 ppm in ¹³C NMR).

- FTIR : Confirm nitrile group absorption at ~2200–2250 cm⁻¹.

- Mass Spectrometry (HRMS) : Validate molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns.

- Cross-Validation : Compare data with structurally similar compounds like 4-aminoquinoline-6-carbonitrile .

Q. What safety protocols are critical when handling this compound?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact.

- Ventilation : Use fume hoods to prevent inhalation of volatile intermediates.

- Waste Management : Segregate halogenated and nitrile-containing waste for specialized disposal .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data during derivative synthesis?

- Methodological Answer :

- Multi-Technique Analysis : Combine XRD for crystallographic confirmation with 2D NMR (e.g., HSQC, HMBC) to resolve ambiguities in regiochemistry.

- Impurity Profiling : Use HPLC-MS to detect byproducts (e.g., dehalogenated or oxidized species) that may skew spectral interpretations.

- Dynamic Effects : Investigate tautomerism or solvent-induced shifts using variable-temperature NMR .

Q. What strategies optimize reaction yields of this compound under varying catalytic conditions?

- Methodological Answer :

- Design of Experiments (DOE) : Screen catalysts (e.g., Pd/C, CuI) and solvents (DMF vs. DMSO) using factorial designs.

- Solvent Effects : Polar aprotic solvents enhance cyanide nucleophilicity, while additives like KI improve halogen displacement kinetics.

- Temperature Gradients : Optimize reflux conditions (e.g., 80°C for 12 hours) to balance reaction rate and side-product formation .

Q. How can mechanistic studies elucidate the reactivity of this compound in cross-coupling reactions?

- Methodological Answer :

- Kinetic Isotope Effects (KIE) : Compare reaction rates with deuterated analogs to identify rate-determining steps.

- Computational Modeling : Density Functional Theory (DFT) can predict transition states for nitrile group participation in Suzuki-Miyaura couplings.

- Intermediate Trapping : Use in situ NMR or quenching experiments to detect transient species (e.g., Pd-cyano complexes) .

Q. What experimental controls are essential when evaluating the bioactivity of this compound derivatives?

- Methodological Answer :

- Positive/Negative Controls : Include known fluoroquinolones (e.g., ciprofloxacin) and solvent-only blanks in antimicrobial assays.

- Cytotoxicity Assays : Test derivatives on mammalian cell lines (e.g., HEK293) to assess selectivity indices.

- MIC/MBC Determination : Use broth microdilution methods to quantify antibacterial efficacy against Gram-positive/-negative strains .

Data Analysis & Contradiction Management

Q. How should researchers address discrepancies between computational predictions and experimental results?

- Methodological Answer :

- Error Analysis : Re-evaluate computational parameters (e.g., basis sets, solvation models) for alignment with experimental conditions.

- Stereoelectronic Effects : Adjust DFT calculations to account for fluorine’s electron-withdrawing impact on nitrile reactivity.

- Collaborative Validation : Cross-check data with independent labs to rule out instrumentation bias .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.